REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([OH:8])=[C:6]([CH2:9][CH:10]=[CH2:11])[C:5]([CH3:12])=[CH:4][CH:3]=1.[OH-:13].[Na+].OO>O1CCCC1>[Cl:1][C:2]1[C:7]([OH:8])=[C:6]([CH2:9][CH2:10][CH2:11][OH:13])[C:5]([CH3:12])=[CH:4][CH:3]=1 |f:1.2|
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Name
|
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=C1O)CC=C)C
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Name
|
solution
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Name
|
|
Quantity
|
32.7 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then cooled again to 0° C
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was warm to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 90 minutes
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with a 10% hydrochloric acid solution (163 mL)
|
Type
|
CUSTOM
|
Details
|
Layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extract with ethyl acetate (2×70 mL)
|
Type
|
WASH
|
Details
|
The combined organics layers were washed with brine (3×100 mL)
|
Type
|
TEMPERATURE
|
Details
|
then cooled with an ice bath
|
Type
|
ADDITION
|
Details
|
A saturated solution of sodium sulfite (150 mL) was carefully added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for few minutes
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel (cyclohexane/ethyl acetate 100/0 to 75/25)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=C1O)CCCO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 33.6 mmol | |
AMOUNT: MASS | 6.74 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |